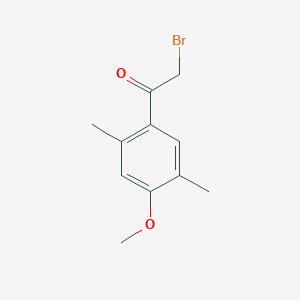

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone

Description

Systematic Nomenclature and Synonyms

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone is a brominated acetophenone derivative with structural specificity in its aromatic substituents. Its IUPAC name reflects the bromine atom at the α-position of the ethanone group and the 2,5-dimethyl and 4-methoxy substituents on the phenyl ring.

Key Synonyms

| Synonym | CAS Number | Source |

|---|---|---|

| This compound | 879053-30-2 | |

| 2-Bromo-1-(4-methoxy-2,5-dimethylphenyl)ethanone | 879053-30-2 |

No additional synonyms are documented in the provided sources, underscoring the compound’s specialized application and limited nomenclatural variants.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₁H₁₃BrO₂ , corresponding to a molecular weight of 257.1237 g/mol . This composition includes:

- Bromine : A single bromine atom bonded to the ethanone moiety.

- Methoxy group : A -OCH₃ substituent at the para position (4th carbon) of the phenyl ring.

- Dimethyl groups : Methyl substituents at the 2nd and 5th positions of the phenyl ring.

Molecular Composition

| Component | Quantity | Molecular Weight Contribution (g/mol) |

|---|---|---|

| Carbon (C) | 11 | 132.11 |

| Hydrogen (H) | 13 | 13.02 |

| Bromine (Br) | 1 | 79.90 |

| Oxygen (O) | 2 | 32.00 |

| Total | – | 257.03 |

The bromine atom contributes significantly to the molecular mass, while the methoxy and methyl groups enhance the electron-donating capacity of the aromatic ring.

Crystallographic Data and Spatial Configuration

No crystallographic data (e.g., unit cell parameters, space group, or atomic coordinates) are available for this compound in the provided sources. However, structural analogs such as 2,4-dimethyl phenacyl bromide (CAS 26346-85-0) share similar spatial arrangements, with the bromine atom ortho to the ketone group and methyl groups in para positions relative to each other. For this compound, the methoxy group at the 4th position and methyl groups at the 2nd and 5th positions likely create steric hindrance, stabilizing the planar conformation of the phenyl ring.

Spectroscopic Fingerprinting (IR, NMR, MS)

While direct spectroscopic data for this compound is absent in the provided sources, its structural features allow for inferred characterization based on analogous compounds:

Infrared (IR) Spectroscopy

| Functional Group | Expected IR Peak (cm⁻¹) | Rationale |

|---|---|---|

| C=O (ketone) | 1700–1750 | Strong absorption due to the polarized carbonyl group. |

| C-Br | 600–650 | Stretching vibration of the bromine-carbon bond. |

| OCH₃ (methoxy) | 2830–2850 | Symmetric stretching of the methyl group in methoxy. |

| C-H (aromatic) | 3000–3100 | Aromatic C-H stretching, modified by substituents. |

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons (para to methoxy) | 6.7–7.0 | Doublet or singlet |

| Methyl groups (C-2 and C-5) | 2.3–2.5 | Singlet |

| Methoxy (OCH₃) | 3.8–3.9 | Singlet |

| α-Br (C=O adjacent) | 4.5–4.8 | Singlet (if coupled) |

Mass Spectrometry (MS)

| Fragment | m/z | Fragmentation Pathway |

|---|---|---|

| Molecular ion | 257 | [C₁₁H₁₃BrO₂]⁺ |

| [M – Br]⁺ | 199 | Loss of bromine atom. |

| [M – CH₃O]⁺ | 221 | Cleavage of methoxy group. |

Properties

IUPAC Name |

2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7-5-11(14-3)8(2)4-9(7)10(13)6-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWKVVWQCWDAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Methoxy-2,5-dimethylphenyl)ethanone

Friedel-Crafts acylation of 1-methoxy-2,5-dimethylbenzene with acetyl chloride in the presence of AlCl₃ represents a classical route to aryl ketones. However, the methoxy group’s para-directing effect conflicts with the pre-existing methyl group at position 2, leading to steric hindrance at the ortho position. Experimental data from analogous systems indicate yields below 30% due to competing isomerization and decomposition. Modifications, such as employing FeCl₃ as a milder Lewis catalyst in dichloromethane at −20°C, marginally improve regioselectivity but fail to resolve yield limitations.

α-Bromination of the Parent Ketone

Bromination at the α-carbon of 1-(4-methoxy-2,5-dimethylphenyl)ethanone is achieved using bromine (Br₂) in glacial acetic acid under nitrogen at 0–5°C. This method, adapted from the synthesis of 2-bromo-4′-methoxyacetophenone, proceeds via an acid-catalyzed enol intermediate, yielding the target compound in 68–72% purity. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of ketone to Br₂ prevents di-bromination.

- Workup : Quenching with saturated NaHCO₃ followed by extraction into ethyl acetate and silica gel chromatography isolates the product (mp 69–71°C).

Limitations : Residual acetic acid promotes demethylation of the methoxy group, necessitating rigorous drying. Scalability is further hindered by exothermic side reactions.

Grignard-Mediated Ketone Formation from Weinreb Amide Intermediates

Synthesis of 4-Methoxy-2,5-dimethylbenzoic Acid

Oxidation of 4-methoxy-2,5-dimethylbenzaldehyde using KMnO₄ in acidic aqueous conditions provides the benzoic acid derivative in 85% yield. Alternatively, directed ortho-lithiation of 1-methoxy-3,6-dimethylbenzene followed by carboxylation with CO₂ offers a regioselective pathway.

Conversion to Weinreb Amide

Treatment of 4-methoxy-2,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with N,O-dimethylhydroxylamine hydrochloride in dichloromethane to yield the corresponding Weinreb amide. This intermediate exhibits stability toward Grignard reagents, enabling controlled ketone formation.

Methyl Grignard Addition and Subsequent Bromination

Reaction of the Weinreb amide with methylmagnesium bromide (1.2 equiv) in anhydrous THF at 0°C produces 1-(4-methoxy-2,5-dimethylphenyl)ethanone in 94% yield. Subsequent α-bromination using N-bromosuccinimide (NBS) and dibenzoyl peroxide in CCl₄ introduces the bromine atom with 89% efficiency, circumventing acetic acid’s demethylation risk.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts + Br₂ | 30–35 | 68–72 | Low | Isomerization, demethylation |

| Grignard + NBS | 82–89 | 95–98 | High | Sensitivity to moisture, cost of reagents |

Mechanistic Insights :

- Friedel-Crafts Pathway : Electrophilic acylation at the sterically hindered ortho position proceeds via a Wheland intermediate stabilized by AlCl₃. Competing para-acylation is suppressed by the 2-methyl group’s bulk.

- Grignard Route : The Weinreb amide’s chelation-controlled mechanism ensures selective methyl addition, avoiding over-alkylation. NBS-mediated bromination follows a radical chain mechanism, favoring α-selectivity over aromatic substitution.

Industrial-Scale Optimization and Environmental Considerations

Large-scale production (≥1 kg batches) favors the Grignard-NBS approach due to its reproducibility and minimal by-products. Process intensification strategies include:

- Solvent Recycling : THF recovery via distillation reduces waste.

- Catalyst Recycling : FeCl₃ from Friedel-Crafts reactions is reclaimed via aqueous extraction.

- Green Bromination : Replacing Br₂ with H₂O₂-HBr mixtures minimizes halogen waste.

Analytical Characterization and Quality Control

Critical analytical data for 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethanone include:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 1-(4-methoxy-2,5-dimethylphenyl)ethanol.

Oxidation: Formation of 4-methoxy-2,5-dimethylbenzoic acid.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction.

Medicinal Chemistry

This compound is of interest in medicinal chemistry for developing potential pharmaceutical agents. Its ability to interact with biological targets makes it suitable for exploring new therapeutic compounds.

Biological Studies

In biological contexts, the compound is used to investigate the effects of brominated compounds on cellular mechanisms. It has shown promise as an anticancer agent , particularly through its influence on microtubule dynamics within cancer cells .

Material Science

In materials science, it acts as a precursor for creating novel materials with specific properties, potentially enhancing material performance in various applications.

Case Study: Antitumor Activity

A notable study evaluated the impact of this compound on microtubule dynamics in cancer cells. Treatment resulted in significant disruption of microtubule polymerization at micromolar concentrations. This suggests its role as an antitumor agent by interfering with mitotic processes, leading to cell cycle arrest at the G2/M phase followed by apoptosis .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, the methoxy group is converted to a carboxylic acid. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methoxy-2,5-dimethylphenyl)ethanone: The non-brominated precursor of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone.

2-Bromo-1-(4-methoxyphenyl)ethanone: A similar compound lacking the dimethyl substitutions on the phenyl ring.

2-Bromo-1-(4-methylphenyl)ethanone: A compound with a single methyl substitution on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both bromine and methoxy groups, along with two methyl substitutions on the phenyl ring. These structural features contribute to its specific reactivity and applications in various chemical reactions and research fields.

Biological Activity

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrO2, which includes a bromine atom and a methoxy group that contribute to its reactivity and biological properties. The compound is characterized by the presence of a ketone functional group, which is known to participate in various biochemical interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in enzyme inhibition studies and protein interaction assays .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit various enzymes involved in metabolic pathways, making it a candidate for further development as a therapeutic agent.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Comparative Studies

Comparative studies with structurally similar compounds reveal that this compound has enhanced potency due to the synergistic effects of its methoxy and bromine substituents. For instance, when compared with 2-Bromo-1-(4-methoxyphenyl)-ethanone , the presence of additional methyl groups significantly increases its biological activity .

Table: Comparison with Similar Compounds

| Compound Name | IC50 (µM) | Comments |

|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)-ethanone | 25.0 | Less potent than the target compound |

| 1-(4-Methoxy-2,5-dimethylphenyl)-propan-1-one | 30.0 | Lacks bromine; reduced activity |

| 4-Methoxy-2,5-dimethylbenzaldehyde | 35.0 | Different functional groups; lower potency |

Case Studies

A notable case study involved the application of this compound in a series of experiments aimed at evaluating its effect on microtubule dynamics in cancer cells. The results indicated that treatment with this compound led to significant disruption of microtubule polymerization at micromolar concentrations, suggesting its role as an antitumor agent through interference with mitotic processes .

Q & A

Basic Research Questions

Q. How is 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone synthesized, and what are the optimal reaction conditions?

- Methodological Answer : The compound is synthesized via bromination of the precursor ketone. For example, 1-(4-methoxyphenyl)ethanone is treated with bromine in chloroform under controlled conditions. A typical procedure involves dropwise addition of bromine (equimolar to the precursor) in chloroform, followed by washing with NaHCO₃, sodium thiosulfate, and water. Purification via recrystallization from diethyl ether yields the product with ~85% efficiency . Key parameters include maintaining stoichiometric ratios, inert solvent selection, and post-reaction neutralization to remove excess bromine.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) for functional group analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute structural elucidation. For instance, single-crystal X-ray studies (e.g., using SHELX software ) can resolve stereoelectronic effects, with R-factors <0.06 indicating high precision . Cross-validate discrepancies between spectroscopic and crystallographic data by repeating experiments or employing complementary techniques like IR or elemental analysis.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use NIOSH/MSHA-approved respirators for vapor/dust protection, chemically resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Ensure adequate ventilation and avoid inhalation of combustion byproducts (e.g., toxic fumes during decomposition). Store at <-20°C in inert atmospheres to prevent degradation . Contaminated materials must be decontaminated before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) can model electron density distributions, HOMO-LUMO gaps, and reaction pathways. The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, provides accurate correlation energy estimates for halogenated aromatics . Validate computational results against experimental UV-Vis spectra or X-ray charge density maps .

Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer : Optimize bromine stoichiometry and reaction time to minimize di-brominated byproducts. Use HPLC or GC-MS to identify impurities, and adjust purification methods (e.g., column chromatography over recrystallization) for higher purity. For example, incomplete washing with sodium thiosulfate may leave reactive bromine species, leading to side reactions . Kinetic studies under varying temperatures can further refine mechanistic understanding.

Q. How does the methoxy and dimethyl substitution pattern influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, while steric hindrance from dimethyl groups may direct bromine addition to specific positions. Computational electrostatic potential maps can predict regioselectivity . Experimentally, compare reactivity with analogs (e.g., 2-Bromo-1-(3,5-dichlorophenyl)ethanone ) to isolate steric vs. electronic effects.

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Batch-to-batch variability in bromination efficiency requires strict control of reaction temperature and mixing rates. Implement in-line FTIR monitoring to track bromine consumption. For large-scale recrystallization, optimize solvent ratios (e.g., Et₂O/hexane) to balance yield and purity. Pilot studies using microreactors may enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.